Maslinic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In ethanol: 0.5 mg/mL; in DMSO: 20 mg/mL; in dimethyl formamide: 15 mg/mL

Sparingly soluble in aqueous buffers

Synonyms

Canonical SMILES

Isomeric SMILES

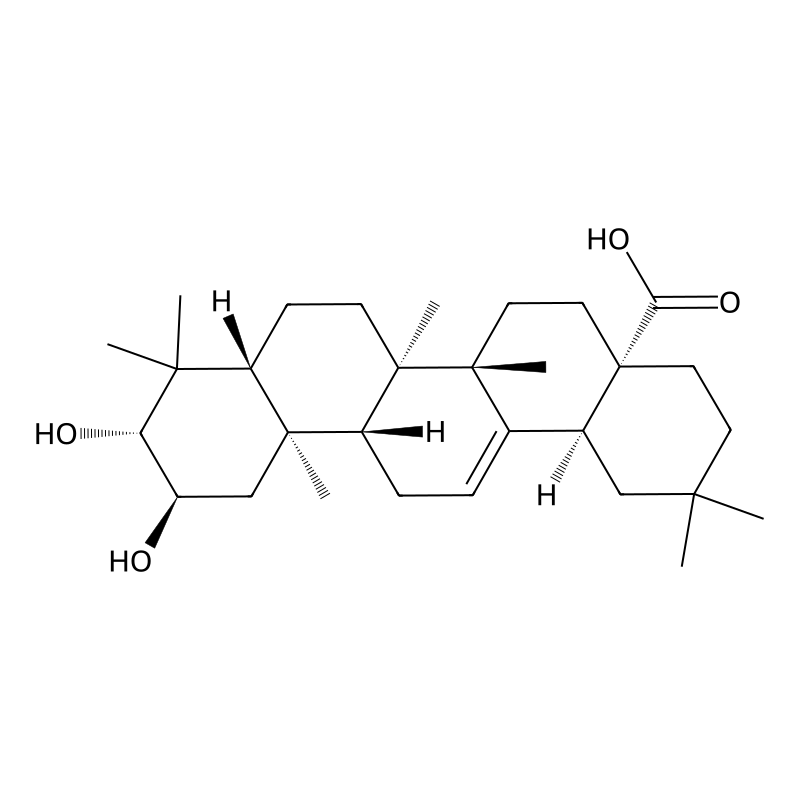

Maslinic acid (CAS: 4373-41-5), chemically defined as 2α,3β-dihydroxyolean-12-en-28-oic acid, is a naturally occurring pentacyclic triterpene predominantly sourced from the cuticular lipid layer of olive fruits and leaves [1]. Structurally, it is distinguished from its close analog oleanolic acid by the presence of an additional hydroxyl group at the C-2 position [2]. This dihydroxy configuration imparts specific physicochemical properties, including a defined melting point of 266–268 °C and a distinct polarity profile, which dictate its behavior in organic solvents and lipid-based formulations [1]. In industrial and research settings, maslinic acid is procured as a high-purity crystalline solid and serves as a critical bioactive scaffold for pharmaceutical development, cosmetic formulations, and advanced pharmacological screening.

Substituting maslinic acid with the more ubiquitous and structurally similar oleanolic acid is a common procurement error that compromises downstream assay validity and formulation stability [1]. The absence of the 2α-hydroxyl group in oleanolic acid fundamentally alters the molecule's polarity, changing its partition coefficient and solubility in aqueous-lipid interfaces [2]. Consequently, extraction protocols and co-solvent ratios optimized for oleanolic acid fail to achieve the same yield or processability for maslinic acid [2]. Furthermore, in pharmacological applications, maslinic acid engages specific apoptotic and kinase-inhibitory pathways—such as robust Protein Kinase C (PKC) suppression and caspase-3 activation—that oleanolic acid either triggers weakly or fails to activate entirely, rendering the two compounds biologically non-interchangeable[1] [3].

References

- [1] ResearchGate, 'Antiproliferative effects of olive fruit extract components in human HT-29 colon cancer cells'

- [2] PMC, 'Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography', 2025

- [3] Asian Pacific Journal of Cancer Prevention, 'Suppressive Effect of Maslinic Acid on PMA-induced Protein Kinase C in Human B-Lymphoblastoid Cells', 2012

Enhanced Suppressive Effect on Protein Kinase C (PKC)

In comparative assays evaluating the suppressive effects on PMA-induced Protein Kinase C (PKC) in human B-lymphoblastoid Raji cells, maslinic acid demonstrated superior potency over related pentacyclic triterpenes [1]. Maslinic acid achieved an IC50 of 11.52 µM, which is substantially more potent than both ursolic acid (IC50 = 27.93 µM) and oleanolic acid (IC50 = 39.29 µM) [1].

| Evidence Dimension | PKC Inhibition (IC50) |

| Target Compound Data | 11.52 µM |

| Comparator Or Baseline | Oleanolic acid (39.29 µM) and Ursolic acid (27.93 µM) |

| Quantified Difference | >3-fold higher potency than oleanolic acid |

| Conditions | PMA-induced Raji cells, 6-hour induction, PepTag non-radioactive assay |

For assay development and hit-to-lead optimization targeting PKC pathways, maslinic acid provides a significantly more active triterpene scaffold than the more common oleanolic acid.

Superior Antiproliferative Efficacy in Colon Carcinoma Models

When evaluated against HT-29 human colon cancer cells, maslinic acid exhibits stronger antiproliferative activity and a distinct apoptotic mechanism compared to oleanolic acid [1]. Maslinic acid inhibits cell growth with an EC50 of 101.2 µM and successfully activates caspase-3 (up to a 5-fold increase at 50 µM) via superoxide anion generation [1]. In contrast, oleanolic acid shows weaker activity (EC50 = 160.6 µM) and fails to activate caspase-3, lacking the specific pro-apoptotic signaling triggered by maslinic acid's dihydroxy structure [1].

| Evidence Dimension | Cell Growth Inhibition (EC50) |

| Target Compound Data | 101.2 µM (with caspase-3 activation) |

| Comparator Or Baseline | Oleanolic acid (160.6 µM, no caspase-3 activation) |

| Quantified Difference | ~37% lower EC50 and distinct apoptotic pathway activation |

| Conditions | HT-29 human colon cancer cells, fluorescence-based viability and apoptosis assays |

Researchers selecting a pentacyclic triterpene for oncology models must prioritize maslinic acid over oleanolic acid to effectively trigger caspase-dependent apoptotic pathways in colon carcinoma cells.

Differential Supercritical Fluid Extraction (SFE) Recovery Rates

The structural differences between maslinic acid and oleanolic acid directly impact their recovery during downstream processing from natural matrices like olive leaves[1]. Using Supercritical Fluid Extraction (SFE) with CO2 and a 5-7.5% ethanol co-solvent, the recovery rate for maslinic acid was quantified at 30.7%, whereas the less polar oleanolic acid achieved a 42.3% recovery under identical conditions [1]. This confirms that generic extraction protocols optimized for oleanolic acid will yield suboptimal recovery for maslinic acid [1].

| Evidence Dimension | SFE Recovery Rate |

| Target Compound Data | 30.7% recovery |

| Comparator Or Baseline | Oleanolic acid (42.3% recovery) |

| Quantified Difference | 11.6% lower recovery under standard OA-optimized conditions |

| Conditions | SFE from dried olive leaves using supercritical CO2 with 5-7.5% ethanol co-solvent |

Procurement teams and process engineers must specify maslinic-acid-tailored extraction or purification protocols, as its higher polarity necessitates adjusted co-solvent gradients compared to standard oleanolic acid processing.

Thermal Stability and Melting Point Differentiation

Maslinic acid exhibits a distinct solid-state thermal profile compared to other pentacyclic triterpenes, which is critical for hot-melt extrusion and thermal processing[1]. High-purity maslinic acid demonstrates a melting point of 266–268 °C [1], distinguishing it from oleanolic acid, which typically exhibits a higher melting point profile (>300 °C depending on the polymorph). This specific thermal behavior dictates the maximum processing temperatures and energy inputs required during the formulation of solid lipid nanoparticles or polymeric matrices.

| Evidence Dimension | Melting Point |

| Target Compound Data | 266–268 °C |

| Comparator Or Baseline | Oleanolic acid (>300 °C) |

| Quantified Difference | ~30–40 °C lower melting threshold |

| Conditions | Standard capillary melting point determination |

Formulators must use the specific 266–268 °C melting range of maslinic acid to calibrate thermal processing equipment, preventing degradation while ensuring complete phase transition during hot-melt manufacturing.

Apoptosis Assay Development and Oncology Screening

Directly downstream of its superior ability to activate caspase-3 and generate superoxide anions in HT-29 cells[1], maslinic acid is the preferred positive control and bioactive scaffold for developing targeted apoptosis assays. Unlike oleanolic acid, its specific pro-apoptotic signaling makes it highly relevant for screening novel chemopreventive agents in colon carcinoma models.

Protein Kinase C (PKC) Modulator Synthesis

Due to its validated IC50 of 11.52 µM against PMA-induced PKC [2], maslinic acid serves as a potent precursor for synthesizing selective kinase inhibitors. Procurement teams sourcing starting materials for hit-to-lead optimization in B-lymphoblastoid models should prioritize maslinic acid over ursolic or oleanolic acids to establish a stronger baseline of suppressive activity.

Supercritical Fluid Extraction (SFE) Method Calibration

Because maslinic acid exhibits a distinct 30.7% recovery rate compared to the 42.3% recovery of oleanolic acid under identical SFE conditions [3], it is an essential analytical standard for calibrating downstream separation processes. Process engineers utilize this compound to optimize co-solvent gradients (e.g., 5-7.5% ethanol) when fractionating high-value triterpenes from natural matrices like olive pomace.

Thermal Processing of Solid Lipid Nanoparticles

With a defined melting point of 266–268 °C [4], maslinic acid is utilized in the formulation of solid lipid nanoparticles and polymeric drug delivery systems. Formulators rely on this exact thermal profile to set hot-melt extrusion parameters, ensuring complete solubilization into the lipid matrix without exceeding the compound's thermal degradation threshold.

References

- [1] ResearchGate, 'Antiproliferative effects of olive fruit extract components in human HT-29 colon cancer cells'

- [2] Asian Pacific Journal of Cancer Prevention, 'Suppressive Effect of Maslinic Acid on PMA-induced Protein Kinase C in Human B-Lymphoblastoid Cells', 2012

- [3] PMC, 'Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography', 2025

- [4] MDPI, 'Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases', 2022

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Melting Point

UNII

Mechanism of Action

Maslinic acid (2-alpha, 3-beta-dihydroxyolean-12-en-28-oic acid) is a natural triterpenoid compound from Olea europaea. This compound prevents oxidative stress and pro-inflammatory cytokine generation in vitro. This study ...investigated the anti-inflammatory effects of maslinic acid in central nervous system by using rat astrocyte cultures stimulated with lipopolysaccharide (LPS). /It/ evaluated different proteins implicated in the nuclear factor kappa B (NF-kappa B) signal transducer pathway employing Western blot and quantitative real time PCR techniques. Results demonstrated that maslinic acid treatment exerted potent anti-inflammatory action by inhibiting the production of Nitric Oxide and tumor necrosis factor alpha (TNF-alpha). Western blot analysis showed that maslinic acid treatment attenuated LPS-induced translocation of NF-kappa B p65 subunit to the nucleus and prevented LPS-induced I kappa B alpha phosphorylation in a concentration-dependent manner, Moreover, maslinic acid significantly suppressed the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) at protein and mRNA levels. These results suggest that maslinic acid can potentially reduce neuroinflammation by inhibiting NF-kappa B signal transducer pathway in cultured cortical astrocytes.

Activation of NF-kappaB and MAPK/activator protein 1 (AP-1) signaling pathways by receptor activator NF-kappaB ligand (RANKL) is essential for osteoclast activity. Targeting NF-kappaB and MAPK/AP-1 signaling to modulate osteoclast activity has been a promising strategy for osteoclast-related diseases. /This study/ examined the effects of maslinic acid (MA), a pentacyclic triterpene acid that is widely present in dietary plants, on RANKL-induced osteoclastogenesis, osteoclast function, and signaling pathways by in vitro and in vivo assay systems. In mouse bone marrow monocytes (BMMs) and RAW264.7 cells, MA inhibited RANKL-induced osteoclastogenesis in a dose-dependent manner within nongrowth inhibitory concentration, and MA decreased osteoclastogenesis-related marker gene expression, including TRACP, MMP9, c-Src, CTR, and cathepsin K. Specifically, MA suppressed osteoclastogenesis and actin ring formation at early stage. In ovariectomized mice, administration of MA prevented ovariectomy-induced bone loss by inhibiting osteoclast activity. At molecular levels, MA abrogated the phosphorylation of MAPKs and AP-1 activity, inhibited the Ikappa Balpha phosphorylation and degradation, blocked NF-kappaB/p65 phosphorylation, nuclear translocation, and DNA-binding activity by downregulating RANK expression and blocking RANK interaction with TRAF6. Together /this/ data demonstrate that MA suppresses RANKL-induced osteoclastogenesis through NF-kappa B and MAPK/AP-1 signaling pathways and that MA is a promising agent in the treatment of osteoclast-related diseases such as osteoporosis.

Vapor Pressure

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Malinic acid is available as a dietary supplement as being a strong antioxidant and natural anti-inflammatory; available in consumer products such as olive oil, high protein fiber bars and skin care lotion products

Analytic Laboratory Methods

Triterpenic acids, such as maslinic acid and oleanolic acid, are commonly found in olive fruits and have been associated with many health benefits. The drying and extraction methods, as well as the solvents used, are critical factors in the determination of their concentration in plant tissues. Thus, there is an emerging need for standardization of an efficient extraction protocol that determines triterpenic acid content in olive fruits. To evaluate common extraction methods of triterpenic acids from olive fruits and to determine the effect of the drying method on their content in order to propose an optimum protocol for their quantification. The efficacy of different drying and extraction methods was evaluated through the quantification of maslinic acid and oleanolic acid contents using the reversed-phase HPLC technique. Data showed that ultrasonic assisted extraction with ethanol or a mixture of ethanol:methanol (1:1, v/v) resulted in the recovery of significantly higher amounts of triterpenic acids than other methods used. The drying method also affected the estimated triterpenic acid content; frozen or lyophilized olive fruit material gave higher yields of triterpenic acids compared with air-dried material at both 35 degrees C and 105degrees C...

A liquid chromatography-mass spectrometry method was developed and validated for the quantitative determination of seven triterpenoids, 3-beta-O-alpha-L-arabinopyranosylsiaresinolic acid-28-O-beta-D-glucopyranosyl ester, ziyuglycoside I, pomolic acid, maslinic acid, colosic acid, oleanolic acid and ursolic acid in Pyrola decorata H. Andres. Chromatographic separation was achieved on a Hypersil C18 column using isocratic elution followed by a linear gradient elution of methanol and water as mobile phase. The analytes were ionized by atmospheric pressure chemical ionization source and determined on selected ion monitoring mode. All analytes showed good linearity (r2 > or = 0.9984) within the test ranges and the recovery rates were 94.5% - 103.3%. Satisfactory precision and reproducibility were obtained with relative standard deviation less than 5%. The method was simple, accurate and performed well in application to the determination of twenty commercial samples of P. decorata collected from different regions of China. It could be used for the quality control of both plant materials and preparations of P. decorata.

Clinical Laboratory Methods

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4